molecular formula C21H14N4OS B2789090 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 681169-58-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2789090
CAS No.: 681169-58-4
M. Wt: 370.43
InChI Key: TZGQRQFPPZQXLY-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d]imidazole moiety linked to a phenyl group, which in turn is connected to a benzo[d]thiazole ring substituted with a carboxamide group at the 6-position. Due to its unique structural attributes, this compound has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenyl benzo[d]thiazole-6-carboxamide with o-phenylenediamine under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications across multiple scientific disciplines:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.

  • Medicine: It has shown promise in preclinical studies for its therapeutic potential, particularly in targeting specific biological pathways.

  • Industry: Its unique properties make it suitable for use in advanced materials and optoelectronic devices.

Comparison with Similar Compounds

. Similar compounds include:

  • N-(1H-benzo[d]imidazol-2-yl)acetamide: A simpler analog lacking the benzo[d]thiazole ring.

  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide: Another derivative with a different substitution pattern on the benzamide group.

These compounds share the benzo[d]imidazole core but differ in their substituents and overall molecular complexity, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS/c26-21(13-9-10-18-19(11-13)27-12-22-18)25-15-6-2-1-5-14(15)20-23-16-7-3-4-8-17(16)24-20/h1-12H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGQRQFPPZQXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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